molecular formula C4H7ClN2S B050921 4-(Aminomethyl)thiazole hydrochloride CAS No. 117043-86-4

4-(Aminomethyl)thiazole hydrochloride

Cat. No. B050921
M. Wt: 150.63 g/mol
InChI Key: CPKXTRRWXZPGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)thiazole hydrochloride and related thiazole derivatives involves various chemical pathways. For instance, Johnson et al. (1992) reported the synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole derivatives from 4-(chloromethyl)-4-hydroxythiazole derivatives, speculating the formation of spirooxirane intermediates during the process (Johnson, Moder, & Ward, 1992). Similarly, Bao-xian (2006) described a one-step synthesis of 2-amino-1,3,4-thiadiazole using aminothiourea and oxalic acid (Bao-xian, 2006). These processes highlight the diverse synthetic routes available for thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which impacts their physical and chemical properties. Kennedy et al. (1999) investigated the structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester, noting variations in molecular conformation (Kennedy et al., 1999). These structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Scientific Research Applications

Corrosion Inhibition

4-(Aminomethyl)thiazole hydrochloride and its derivatives are extensively studied for their corrosion inhibition properties. For instance, 2-amino-4-methyl-thiazole (2A4MT) has been investigated as a corrosion inhibitor for mild steel in acidic environments. It forms a barrier film on the metal surface, significantly reducing corrosion rates. Electrochemical impedance spectroscopy and potentiodynamic measurements confirm its high inhibition efficiency, attributed to its strong adsorption capabilities (Yüce, Mert, Kardaş, & Yazıcı, 2014). Similar studies on other thiazole derivatives have demonstrated their effectiveness in protecting copper surfaces against corrosion, indicating that thiazoles can serve as effective corrosion inhibitors for various metals in acidic solutions (Farahati et al., 2019).

Antimicrobial Activity

Thiazole derivatives, including those based on 4-(Aminomethyl)thiazole, have shown promising antimicrobial activities. Research on new amidoesters of P(III) acids based on 2-amino-4-phenylthiazole, for instance, has explored their potential as antimicrobial agents. These compounds are derived from thiazole and are considered in the search for new medicines due to their biological activity (Sal’keeva, Nurmagambetova, & Minaeva, 2005). Further studies on 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives have expanded this potential, showcasing their antimicrobial properties against a variety of pathogens (Abdel‐Hafez, 2003).

Organic Synthesis and Drug Development

4-(Aminomethyl)thiazole hydrochloride serves as a key precursor in the synthesis of various biologically active compounds. For example, studies have focused on synthesizing novel thiazole derivatives for potential use as anticancer agents, highlighting the versatility of thiazole compounds in drug development. The synthesis of such compounds often involves complex reactions that yield products with significant biological activities, demonstrating the importance of thiazoles in medicinal chemistry (Szychowski et al., 2017).

Safety And Hazards

According to the safety data sheet, 4-(Aminomethyl)thiazole hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

1,3-thiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKXTRRWXZPGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625847
Record name 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)thiazole hydrochloride

CAS RN

117043-86-4
Record name 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.